molecular formula C26H22N2O B11510723 1H-Benzoimidazole, 1-(2-methylbenzyl)-2-(naphthalen-1-yloxymethyl)-

1H-Benzoimidazole, 1-(2-methylbenzyl)-2-(naphthalen-1-yloxymethyl)-

Cat. No.: B11510723
M. Wt: 378.5 g/mol
InChI Key: GVUASEVRFNXISH-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzyl chloride and naphthalen-1-ol.

    Formation of Benzodiazole Core: The benzodiazole core is formed through a cyclization reaction involving the starting materials under specific conditions, such as the presence of a base and a suitable solvent.

    Substitution Reactions: Subsequent substitution reactions introduce the naphthalen-1-yloxy and 2-methylphenylmethyl groups onto the benzodiazole core. These reactions often require the use of reagents like sodium hydride and dimethylformamide (DMF) as a solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-[(2-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazole
  • 2-[(Naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole

Uniqueness

1-[(2-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H22N2O

Molecular Weight

378.5 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-2-(naphthalen-1-yloxymethyl)benzimidazole

InChI

InChI=1S/C26H22N2O/c1-19-9-2-3-11-21(19)17-28-24-15-7-6-14-23(24)27-26(28)18-29-25-16-8-12-20-10-4-5-13-22(20)25/h2-16H,17-18H2,1H3

InChI Key

GVUASEVRFNXISH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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